5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids It is characterized by the presence of a 3,5-dichlorophenyl group attached to the 5th position of the isonicotinic acid core, with a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzonitrile and 2-hydroxyisonicotinic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3,5-dichlorobenzonitrile is first converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 2-hydroxyisonicotinic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 5-(3,5-Dichlorophenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The binding of the compound to its targets can lead to inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl derivatives: Compounds like 3,5-dichlorophenylacetic acid and 3,5-dichlorophenylboronic acid share structural similarities.
Hydroxyisonicotinic acids: Compounds such as 2-hydroxyisonicotinic acid and its derivatives.
Uniqueness
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both the 3,5-dichlorophenyl group and the hydroxyisonicotinic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-6(2-8(14)3-7)10-5-15-11(16)4-9(10)12(17)18/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIWYSGBBMXDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688037 |
Source
|
Record name | 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-95-6 |
Source
|
Record name | 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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